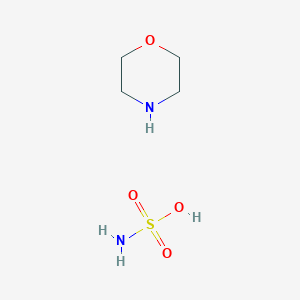

Morpholine sulfamate

Description

Structure

2D Structure

Properties

CAS No. |

52636-67-6 |

|---|---|

Molecular Formula |

C4H12N2O4S |

Molecular Weight |

184.22 g/mol |

IUPAC Name |

morpholine;sulfamic acid |

InChI |

InChI=1S/C4H9NO.H3NO3S/c1-3-6-4-2-5-1;1-5(2,3)4/h5H,1-4H2;(H3,1,2,3,4) |

InChI Key |

PHUIJNUKWTUKLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1.NS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Morpholine Sulfamate Compounds

Direct Synthesis of Morpholinium Sulfamate (B1201201) Salts

The formation of morpholinium sulfamate salts involves ionic interactions between the morpholinium cation and a sulfate-based anion. These methods leverage the basic nature of the morpholine (B109124) nitrogen atom.

Morpholine is a moderately strong base (pKa of the conjugate acid is ~8.3) and readily reacts with acids to form the corresponding morpholinium salts. nih.govwikipedia.org The reaction of morpholine with sulfuric acid is a straightforward acid-base neutralization that yields morpholinium hydrogen sulfate (B86663). In this reaction, the nitrogen atom of the morpholine ring acts as a Brønsted-Lowry base, accepting a proton from sulfuric acid. vedantu.comunacademy.com This protonation results in the formation of the morpholinium cation and the hydrogen sulfate (also known as bisulfate) anion. vedantu.comresearchgate.net The resulting salt, C4H10NO+·HSO4−, is a stable crystalline solid. researchgate.net

The reaction is typically performed by combining morpholine and sulfuric acid in a suitable solvent, such as ethanol. researchgate.net Subsequent cooling or evaporation of the solvent allows for the crystallization of the morpholinium hydrogen sulfate product. researchgate.net

Table 1: Acid-Base Synthesis of Morpholinium Hydrogen Sulfate

| Reactant 1 | Reactant 2 | Product | Reaction Type | Typical Solvent |

|---|---|---|---|---|

| Morpholine | Sulfuric Acid (H₂SO₄) | Morpholinium Hydrogen Sulfate | Acid-Base Neutralization | Ethanol |

Quaternization is a process that converts a tertiary amine into a quaternary ammonium (B1175870) salt through reaction with an alkylating agent. wikipedia.org This reaction, often referred to as the Menshutkin reaction, can be adapted to synthesize morpholinium alkyl sulfates. wikipedia.orgtue.nl In this approach, morpholine, acting as a nucleophile, attacks an electrophilic alkyl group of a reagent, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium center. tue.nl

To yield a morpholinium alkyl sulfate, the alkylating agent must be an alkyl sulfate, such as dimethyl sulfate or diethyl sulfate. The reaction involves the SN2 displacement of the sulfate leaving group by the morpholine nitrogen. The product is a quaternary ammonium salt where the counter-ion is the corresponding alkyl sulfate anion.

The reaction rate is influenced by several factors, including the solvent, temperature, and the nature of the alkylating agent. wikipedia.orgsemanticscholar.org Polar solvents are typically employed to facilitate the reaction involving charged species. wikipedia.org Alkylating agents with good leaving groups enhance the reaction rate. wikipedia.org

Table 2: Quaternization of Morpholine with Alkyl Sulfates

| Amine | Alkylating Agent | Product Type | Reaction Name |

|---|---|---|---|

| Morpholine | Dimethyl sulfate | N,N-methylmorpholinium methyl sulfate | Menshutkin Reaction |

| Morpholine | Diethyl sulfate | N,N-ethylmorpholinium ethyl sulfate | Menshutkin Reaction |

Approaches to N-Sulfamoylation of Morpholine

N-Sulfamoylation involves the formation of a covalent bond between the morpholine nitrogen and a sulfur atom of a sulfamoyl group (-SO₂NR₂), resulting in a sulfamide (B24259) derivative. This is a common strategy for incorporating the sulfamate moiety into a molecule.

The N-sulfamoylation of morpholine is typically achieved by reacting it with a suitable sulfamoylating agent. A common method involves the reaction of morpholine with a sulfamoyl chloride (R₂NSO₂Cl) or sulfuryl chloride (SO₂Cl₂). The reaction of amines with sulfonyl chlorides is a well-established method for forming sulfonamides. researchgate.net

These reactions are generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.net Pyridine is often used as both a solvent and a base, as it can effectively scavenge the acid and facilitate the reaction. researchgate.net Other non-nucleophilic bases and inert solvents like acetone (B3395972) or dichloromethane (B109758) can also be employed. researchgate.net The reaction conditions, such as temperature and reaction time, are optimized to ensure complete conversion and minimize side reactions.

Table 3: Common Reagents for N-Sulfamoylation of Morpholine

| Reagent | Formula | Product Class | Typical Base |

|---|---|---|---|

| Sulfuryl chloride | SO₂Cl₂ | Morpholine-4-sulfamoyl chloride | Pyridine, Triethylamine |

| N,N-Dimethylsulfamoyl chloride | (CH₃)₂NSO₂Cl | 4-(N,N-dimethylsulfamoyl)morpholine | Pyridine, Triethylamine |

| Chlorosulfonyl isocyanate | ClSO₂NCO | Morpholine-4-carbonylsulfamoyl chloride | None (direct addition) |

When performing N-sulfamoylation on more complex morpholine-containing molecules, the compatibility of other functional groups present in the substrate is a critical consideration. nih.govfrontiersin.org Sulfamoylating agents like sulfamoyl chlorides are electrophilic and can react with other nucleophilic functional groups besides the target morpholine nitrogen.

Functional groups such as primary or secondary amines, alcohols (phenolic and aliphatic), and thiols can compete with the morpholine nitrogen in reacting with the sulfamoylating agent. nih.gov This can lead to a mixture of products and reduced yield of the desired N-sulfamoylated morpholine. To achieve selectivity, these competing functional groups often need to be protected before the sulfamoylation step and deprotected afterward.

Selectivity between different amine groups within the same molecule can also be challenging. Generally, the less sterically hindered and more nucleophilic amine will react preferentially. The secondary amine of the morpholine ring is less basic than structurally similar acyclic secondary amines due to the electron-withdrawing effect of the ether oxygen, which can influence its reactivity. Careful control of reaction conditions, such as temperature and the rate of addition of the reagent, can sometimes be used to favor the reaction at the desired site.

Incorporation of Sulfamate Moieties into Morpholine-Containing Structures

The synthesis of complex molecules that feature both a morpholine ring and a sulfamate moiety is a key aspect of medicinal chemistry. nih.gov The morpholine ring is a versatile building block that can be introduced into molecular scaffolds through various synthetic methodologies. nih.gov

Synthetic strategies can involve two primary pathways:

Introduction of a morpholine ring into a sulfamate-containing molecule: In this approach, a precursor molecule already bearing a sulfamate or sulfonamide group is modified to include a morpholine ring. This can be achieved through reactions like nucleophilic substitution or reductive amination, where morpholine itself acts as the amine reagent.

Addition of a sulfamate group to a morpholine-containing molecule: Alternatively, a complex molecule that already contains a morpholine ring can undergo a sulfamoylation reaction as described in section 2.2. This is a common strategy in the late-stage functionalization of drug candidates to modulate their properties. For instance, in the development of potent inhibitors, a morpholine group might be introduced to enhance properties like solubility or target engagement, followed by the addition of a sulfamate group to another part of the molecule to optimize its pharmacokinetic profile. acs.org

These multi-step syntheses allow for the strategic placement of both functionalities to achieve the desired biological activity and drug-like properties. nih.gov

Synthesis of Sulfamate-Tethered Morpholine Derivatives

The use of sulfamate tethers represents a versatile strategy in the intramolecular synthesis of complex nitrogen-containing heterocycles, including morpholine derivatives. nih.govacs.org This methodology leverages the sulfamate group as an effective N-nucleophile that can be conveniently attached to precursor molecules, such as amines and alcohols. nih.gov A key application of this approach is the sulfamate-tethered aza-Michael reaction, an intramolecular 1,4-addition of the nitrogen nucleophile onto a pendant α,β-unsaturated electrophile. nih.govnih.gov

This cyclization is notable for its operational simplicity; the reaction can often be performed open to air with catalytic amounts of a suitable base, proceeding in good yield and with excellent diastereoselectivity. nih.gov The versatility of the sulfamate tether allows for the formation of various ring sizes, though the bond angles strongly favor the formation of six-membered rings. nih.gov Research has demonstrated the successful cyclization of sulfamates onto α,β-unsaturated esters, thioesters, amides, and nitriles. nih.gov

Furthermore, this method has been advanced to achieve enantioselectivity. The use of a chiral bifunctional guanidine (B92328) catalyst can promote enantioselective cyclizations of tethered sulfamates, yielding products with high enantiomeric ratios. nih.gov The resulting oxathiazinanes are valuable chiral synthons that can be further manipulated. nih.gov Another innovative approach uses cyclic sulfamidates, derived from enantiopure starting materials like Boc-protected serine, as aziridine (B145994) equivalents. thieme-connect.com These building blocks can be used in annulation reactions to introduce morpholine moieties into a target structure. thieme-connect.com

| Substrate Type | Electrophile | Key Features | Outcome |

| Sulfamate from alcohol/phenol | α,β-unsaturated ester | Catalytic base, operationally simple | Good yield, excellent diastereoselectivity |

| Sulfamate from amine | α,β-unsaturated ketone | Chiral guanidine catalyst | Enantioselective cyclization |

| Sulfamate from alcohol | α,β-unsaturated thioester | Tolerant of various functional groups | Formation of complex heterocycles |

| Cyclic Sulfamidate | Diol | Multi-step synthesis | Enantiopure morpholine fragments |

Application of Ethylene (B1197577) Sulfate in Morpholine Ring Synthesis

A simple, high-yielding, and redox-neutral protocol for synthesizing morpholines from 1,2-amino alcohols utilizes the inexpensive reagent ethylene sulfate. chemrxiv.orgorganic-chemistry.orgchemrxiv.org This method provides a significant improvement over traditional, often inefficient, synthetic routes. chemrxiv.orgchemrxiv.org The reaction typically proceeds in one or two steps and is distinguished by its ability to achieve the challenging selective monoalkylation of primary amines. chemrxiv.orgchemrxiv.org

The reaction mechanism involves a simple SN2 reaction where the amine of a 1,2-amino alcohol acts as a nucleophile, attacking the ethylene sulfate electrophile. chemrxiv.orgorganic-chemistry.org This initial step forms a zwitterionic intermediate. thieme-connect.comthieme-connect.com A key advantage of this process is that this zwitterionic product can often be isolated in high yield and purity by crystallization, which purges residual starting materials and impurities. thieme-connect.comthieme-connect.com In the subsequent step, treatment with a base, such as potassium tert-butoxide (tBuOK), induces cyclization to form the desired morpholine derivative. chemrxiv.orgorganic-chemistry.org The entire two-step synthesis can also be carried out in a single pot. thieme-connect.comthieme-connect.com

This methodology has been successfully applied to a broad range of diversely substituted 1,2-amino alcohols, demonstrating its wide substrate scope and applicability in synthesizing pharmaceutically relevant morpholine derivatives. chemrxiv.orgthieme-connect.com The process has been effectively scaled up, with multiple examples conducted on a greater than 50-gram scale. chemrxiv.orgchemrxiv.orgnih.gov The degree of selectivity in the initial monoalkylation step depends on both the structure of the reacting 1,2-amino alcohol and the unique properties of ethylene sulfate. chemrxiv.orgchemrxiv.orgchemrxiv.org

| Starting Material | Reagents | Intermediate | Key Features |

| 1,2-Amino Alcohol | 1. Ethylene Sulfate | Zwitterionic Adduct | High-yielding, redox-neutral |

| 2. Base (e.g., tBuOK) | Selective N-monoalkylation | ||

| N-Benzylethanolamine | Ethylene Sulfate, Base | Zwitterionic Adduct | Can be performed as a one-pot synthesis |

| Primary Amine | Ethylene Sulfate, Base | Zwitterionic Adduct | Scalable to >50 g |

Pathways to Morpholine-Sulfamate Backbone Linkages (e.g., Oligonucleotides)

In the field of antisense therapeutics, Morpholino oligomers are synthetic molecules used to modify gene expression. wikipedia.org The standard and most widely studied Morpholino oligomers are phosphorodiamidate Morpholino oligomers (PMOs), which feature a backbone of morpholine rings connected by neutral phosphorodiamidate linkages. wikipedia.orgbiosynth.comnih.gov This structure confers resistance to cellular enzymes. biosynth.com Early research into alternative inter-subunit linkages for morpholino constructs included an assessment of sulfonyl linkages, though the non-ionic phosphorodiamidate-linked variant was found to exhibit more favorable binding to complementary nucleic acids. researchgate.net

More recent research has successfully developed synthetic pathways for oligonucleotides that incorporate sulfamate and sulfamide backbone linkages. acs.org A solid-phase dinucleotide phosphoramidite (B1245037) strategy has been employed to synthesize reduced-charge oligonucleotides containing artificial LNA (Locked Nucleic Acid)-sulfamate and sulfamide linkages. acs.org Specifically, LNA-O3′→N5′ sulfamate-LNA and DNA-N3′→N5′ sulfamide-LNA linkages have been successfully created. acs.org

These novel backbone modifications have demonstrated promising properties. Oligonucleotides containing the LNA-O3′→N5′ sulfamate linkage, in particular, hybridize to complementary RNA with high affinity. acs.org Both sulfamate and sulfamide backbones show strong resistance to enzymatic degradation by endonucleases, a critical feature for therapeutic applications. acs.org The development of these linkages offers new avenues for creating oligonucleotide analogues with potentially improved clinical efficacy. acs.org

| Linkage Type | Backbone Components | Synthesis Strategy | Key Properties |

| Phosphorodiamidate | Morpholine rings, Phosphorodiamidate groups | Solid-phase phosphoramidate (B1195095) P(V) chemistry | Nuclease resistant, neutral charge |

| Sulfamate | LNA/DNA, Morpholine, Sulfamate group | Solid-phase dinucleotide phosphoramidite | High affinity for RNA, nuclease resistant |

| Sulfamide | LNA/DNA, Morpholine, Sulfamide group | Solid-phase dinucleotide phosphoramidite | Nuclease resistant |

Green Chemistry Approaches and Process Intensification in Morpholine-Sulfamate Synthesis

The synthesis of morpholine derivatives using ethylene sulfate is a prominent example of a green chemistry approach that offers significant environmental and safety benefits over traditional methods. chemrxiv.orgchemrxiv.orgchemrxiv.org Conventional routes often involve a three-step sequence starting with the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride, followed by a reduction step. chemrxiv.org This older process generates excess waste and requires the use of boron or aluminum hydride reducing agents. chemrxiv.orgthieme-connect.com

In contrast, the ethylene sulfate methodology is a more sustainable two-step, redox-neutral protocol that can be performed in a single pot. chemrxiv.orgchemrxiv.orgthieme-connect.com This approach eliminates an entire synthetic step and its associated waste stream. chemrxiv.org Because the process is redox-neutral, it completely avoids the need for metal hydride reducing agents, which present their own challenges in terms of handling and waste disposal. chemrxiv.org The reagents used, ethylene sulfate and potassium tert-butoxide, are inexpensive, adding to the economic viability and sustainability of the process. chemrxiv.orgchemrxiv.org

Chemical Reactivity and Transformation Pathways

Role of Morpholine (B109124) as a Nucleophile in Reactions with Sulfamates

Morpholine is a versatile nucleophile in reactions involving aryl sulfamates, primarily in transition metal-catalyzed cross-coupling reactions to form C-N bonds. These reactions are of significant interest for the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional materials. chemrxiv.orgnih.govprinceton.edu

Nickel-Catalyzed Amination of Aryl Sulfamates with Morpholine

The nickel-catalyzed amination of aryl O-sulfamates with morpholine has emerged as a powerful method for the construction of N-aryl morpholine derivatives. chemrxiv.orgnih.gov Initial studies demonstrated that N-heterocyclic carbene (NHC) ligands are particularly effective in facilitating this transformation. nih.gov

Under optimized conditions, the reaction of an aryl sulfamate (B1201201) with morpholine in the presence of a nickel catalyst, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) ([Ni(cod)₂]), an NHC ligand like 1,3-bis(2,6-diisopropylphenyl)imidazolinium (B8429545) chloride (SIPr·HCl), and a base like sodium tert-butoxide (NaOtBu), provides the aminated product in high yields. chemrxiv.orgnih.gov The reaction is typically carried out in a solvent like dioxane or 2-methyl-THF at elevated temperatures. chemrxiv.orgacs.org

The scope of this reaction is broad, tolerating a variety of substituents on the aryl sulfamate, including electron-donating and electron-withdrawing groups, as well as ortho substituents. acs.orgscispace.com Furthermore, heteroaromatic sulfamates, such as those derived from pyridines and indoles, are also suitable substrates for this amination. acs.org

Table 1: Nickel-Catalyzed Cross-Coupling of Aryl Sulfamates with Morpholine chemrxiv.orgacs.org

| Entry | Aryl Sulfamate | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 1 | N,N-Dimethyl-1-naphthyl-O-sulfamate | [Ni(cod)₂]/SIPr·HCl/NaOtBu | Dioxane | 80 | 95 chemrxiv.org |

| 2 | N,N-Dimethylphenyl-O-sulfamate | NiCl₂(DME)/SIPr·HCl/Ph-B(pin)/NaOtBu | 2-Me-THF | - | 92 acs.org |

| 3 | 4-Trifluoromethylphenyl-N,N-dimethyl-O-sulfamate | NiCl₂(DME)/SIPr·HCl/Ph-B(pin)/NaOtBu | 2-Me-THF | - | 95 acs.org |

| 4 | 2-Methylphenyl-N,N-dimethyl-O-sulfamate | NiCl₂(DME)/SIPr·HCl/Ph-B(pin)/NaOtBu | 2-Me-THF | - | 84 acs.org |

| 5 | Pyridin-3-yl-N,N-dimethyl-O-sulfamate | NiCl₂(DME)/SIPr·HCl/Ph-B(pin)/NaOtBu | 2-Me-THF | - | 70 acs.org |

Reaction conditions may vary. Please refer to the cited literature for specific details.

Palladium-Catalyzed Amination of Aryl Sulfamates with Morpholine

While nickel catalysis has been more extensively studied for the amination of aryl sulfamates, palladium-based systems have also been developed for this transformation. The use of palladium catalysts for C-N coupling is well-established, though their application with aryl sulfamates as electrophiles is a more recent development.

Research has shown that a specific palladium phosphine (B1218219) complex can effectively catalyze the amination of aryl sulfamates with a wide range of nitrogen nucleophiles, including morpholine. This demonstrates that palladium catalysis offers a viable alternative to nickel for these coupling reactions, potentially with a different substrate scope and functional group tolerance.

Regioselectivity and Stereoselectivity in Amination Reactions

In the context of nickel-catalyzed amination of substituted aryl sulfamates, the reaction generally proceeds with high regioselectivity, with the amination occurring at the carbon atom bearing the sulfamate group. The methodology has been shown to be tolerant of ortho substituents, indicating that steric hindrance near the reaction site does not completely impede the coupling process. acs.orgscispace.com For instance, 2-methylphenyl-N,N-dimethyl-O-sulfamate undergoes amination with morpholine in good yield. acs.org

The existing literature on the amination of aryl sulfamates with morpholine does not extensively cover the aspect of stereoselectivity. The primary focus has been on the formation of the C-N bond with achiral substrates or without the specific intention of controlling stereochemistry at a chiral center within the aryl or morpholine moiety.

Sulfamate-Tethered Cyclization and Rearrangement Reactions

The sulfamate group can act as a versatile tether in intramolecular reactions, facilitating the formation of cyclic structures through various transformation pathways. These reactions leverage the nucleophilicity of the sulfamate nitrogen and can proceed with high degrees of regio- and diastereoselectivity. chemrxiv.orgacs.org

Mechanism and Scope of Sulfamate-Tethered Aza-Wacker Cyclization

The sulfamate-tethered aza-Wacker cyclization is a powerful method for the synthesis of heterocyclic compounds. semanticscholar.org This intramolecular reaction involves the palladium(II)-catalyzed nucleophilic attack of the sulfamate nitrogen onto a tethered alkene. semanticscholar.orgresearchgate.net The general mechanism is believed to proceed via a syn-aminopalladation of the alkene, followed by β-hydride elimination to regenerate the palladium catalyst and form the cyclized product. semanticscholar.org

This methodology has been successfully applied to the synthesis of six-membered oxathiazinane heterocyclic rings with good yields and diastereoselectivities. chemrxiv.orgacs.orgsemanticscholar.org The bond angle of the sulfamate tether strongly favors the formation of six-membered rings over seven-membered rings. chemrxiv.orgacs.org The reaction is tolerant of various functional groups and can be performed under operationally simple conditions. chemrxiv.orgacs.org

The scope of the reaction includes the cyclization of sulfamates derived from both alcohols and phenols onto pendant alkenes. chemrxiv.orgacs.org The diastereoselectivity is often excellent, in many cases furnishing a single diastereomer. chemrxiv.orgacs.org

Intramolecular Transformations Involving Sulfamate Groups

Beyond cyclization reactions, sulfamate groups can participate in intramolecular rearrangement reactions. A notable example is the thermal rearrangement of N-arylsulfamates to para-sulfonyl anilines. mdpi.comchemrxiv.org This transformation is inspired by the historic Tyrer process. mdpi.comnih.gov

The mechanism of this rearrangement has been shown to be intermolecular. mdpi.comchemrxiv.orgresearchgate.net Under thermal conditions, sulfur trioxide is released from the N-sulfamate, which then participates in an electrophilic aromatic substitution reaction with the aniline (B41778) to predominantly form the para-sulfonated product. mdpi.com The regioselectivity can be influenced by temperature, with prolonged heating at higher temperatures sometimes leading to the formation of the ortho-isomer. mdpi.comnih.gov This one-pot sulfamation and thermal sulfonation has been explored with a range of aniline and heterocyclic scaffolds. mdpi.comchemrxiv.orgnih.gov

Catalytic Activity and Mechanisms of Morpholinium Sulfamate Salts

Brønsted Acidity and Catalytic Performance in Organic Reactions

Morpholinium sulfamate salts, particularly those classified as protic ionic liquids (PILs) like morpholinium hydrogen sulfate (B86663), function as effective Brønsted acid catalysts in a variety of organic transformations. researchgate.netsioc-journal.cn A Brønsted-Lowry acid is defined as a chemical species capable of donating a proton (a hydrogen ion, H⁺). utexas.edumsu.edu In morpholinium-based PILs, the acidic proton is typically associated with the morpholinium cation or the hydrogen sulfate anion, enabling the catalysis of acid-mediated reactions. sioc-journal.cnsioc-journal.cn

The catalytic efficacy of these salts has been demonstrated in several synthetic applications, including esterification and multicomponent reactions. For instance, SO₃H-functionalized morpholinium hydrogen sulfates, such as 4-(3-sulfopropyl)morpholinium hydrogen sulfate, have been employed as efficient and reusable catalysts for the esterification of carboxylic acids with alcohols. sioc-journal.cn Under optimized conditions for the reaction between chloroacetic acid and ethanol, a high yield of ethyl chloroacetate (B1199739) (93.4%) was achieved. sioc-journal.cn The catalyst's performance is attributed to its strong Brønsted acidity, which facilitates the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. sioc-journal.cn

Similarly, morpholinium hydrogen sulfate has proven to be a highly efficient catalyst for the one-pot, four-component synthesis of multi-substituted imidazoles. researchgate.net This method offers significant advantages, including high yields (86–98%), short reaction times (10–45 minutes), and solvent-free conditions, highlighting the catalyst's ability to promote complex molecular constructions. researchgate.net The reusability of these ionic liquid catalysts, often for multiple cycles without a significant loss in activity, further underscores their practical utility in sustainable chemical processes. researchgate.netsioc-journal.cnmdpi.com

| Reaction Type | Catalyst | Substrates | Yield (%) | Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|---|---|

| Esterification | 4-(3-sulfopropyl)morpholinium hydrogen sulfate | Chloroacetic acid, Ethanol | 93.4 | 3 hours | Reusable for at least 9 cycles | sioc-journal.cn |

| Multi-substituted Imidazole Synthesis | Morpholinium hydrogen sulfate | Benzil, Aromatic aldehydes, Ammonium (B1175870) acetate, 1-Amino-2-propanol | 86-98 | 10-45 minutes | Solvent-free, Non-chromatographic purification | researchgate.net |

Reaction Kinetics and Reaction Order Determination in Catalytic Systems

Understanding the reaction kinetics of a catalyzed system is fundamental to elucidating its mechanism and optimizing reaction conditions. mt.com The reaction order with respect to the catalyst indicates how the reaction rate depends on the catalyst's concentration. physicsandmathstutor.com Determining this order is a key step in kinetic analysis. researchgate.net

Several methods can be employed to determine the reaction order. The initial rates method involves measuring the reaction rate at the beginning of the reaction for various initial catalyst concentrations while keeping other reactant concentrations constant. ksu.edu.sa For a reaction that is first-order in the catalyst, doubling the catalyst concentration will double the initial reaction rate. physicsandmathstutor.comksu.edu.sa If the reaction is second-order, doubling the catalyst concentration will quadruple the rate. physicsandmathstutor.com

Another powerful technique is the variable time normalization analysis. researchgate.net This graphical method uses entire reaction profiles (product concentration versus time) obtained at different catalyst concentrations. By plotting the product concentration against a normalized time scale, t' = t[catalyst]ⁿ, the reaction profiles will converge into a single curve only when the correct exponent 'n' (the reaction order) is used. researchgate.net For many catalytic systems, the reaction rate exhibits a first-order dependence on the catalyst concentration (n=1), which implies that a single molecule of the catalyst is involved in the rate-determining step of the reaction. researchgate.net

For a generic reaction A + B → P catalyzed by a morpholinium sulfamate salt (Cat), the rate law can be expressed as: Rate = k[A]ˣ[B]ʸ[Cat]ⁿ where k is the rate constant, and x, y, and n are the reaction orders with respect to reactants A, B, and the catalyst, respectively. physicsandmathstutor.com The isolation method can be used to determine 'n' by using large excesses of reactants A and B, making their concentrations effectively constant. ox.ac.ukbccampus.ca The rate law then simplifies to Rate ≈ k'[Cat]ⁿ, allowing for a straightforward determination of the catalyst's reaction order. bccampus.ca

Stability and Degradation Pathways of Morpholine Sulfamate Systems

Hydrolytic Stability under Varying pH Conditions

The stability of this compound in aqueous environments is dependent on the hydrolytic stability of both the morpholinium cation and the sulfamate linkage under different pH conditions.

| Compound | Condition | Observation | Reference |

|---|---|---|---|

| N-ethylmorpholine | pH 4.0, 7.0, 9.0 at 25 °C | Stable; half-life > 1 year | oecd.org |

| N-tritylmorpholine | pH 4 | Half-life (t₁/₂) ≈ 10 hours | who.int |

| N-tritylmorpholine | pH 7 | Half-life (t₁/₂) ≈ 3000 hours | who.int |

Electron-Induced Dissociation Mechanisms of Sulfamate Linkages

The fragmentation behavior of sulfamate-containing molecules under electron bombardment provides critical information about the strength and reactivity of the sulfamate linkage. Techniques like dissociative electron attachment (DEA) are used to study these processes, where a molecule captures a low-energy electron to form a transient negative ion (TNI), which then decomposes into a stable anion and one or more neutral radicals. mdpi.com

Studies on uracil-5-yl O-sulfamate and related compounds show that the sulfamate linkage is susceptible to cleavage at several points. mdpi.com Upon interaction with electrons in the energy range of 0-12 eV, multiple fragmentation pathways are observed. The primary dissociation channels involve the cleavage of the O-C, S-O, and S-N bonds. mdpi.com

For uracil-5-yl O-sulfamate, the cleavage of the S-O bond is a prominent pathway, leading to the formation of the NH₂SO₂⁻ anion. mdpi.com Similarly, the cleavage of the O-C bond is another significant channel. The specific fragments produced and their relative intensities depend on the electron's energy. Most fragmentation processes are initiated by the capture of electrons at very low energies, often near 0 eV. mdpi.com These studies indicate that the sulfamate linkage is a reactive center within the molecule, readily undergoing dissociation upon electronic excitation. This process is fundamental in fields like radiation chemistry, where such molecules have been investigated as potential radiosensitizers due to their ability to decompose upon electron interaction and produce reactive radicals. mdpi.comresearchgate.net

| Fragment Anion | Proposed Neutral Loss | Bond Cleavage | Peak Electron Energy (eV) | Reference |

|---|---|---|---|---|

| [M-H]⁻ | H | N-H or C-H | ~0 | mdpi.com |

| UOSO₂⁻ | NH₂ | S-N | ~0 | mdpi.com |

| NH₂SO₂⁻ | Uracil-5-yl-O radical | O-S | ~0 | mdpi.com |

| SO₂⁻ | Uracil-5-yl-O radical, NH₂ radical | O-S, S-N | 1.1, 5.4 | mdpi.com |

Theoretical and Computational Chemistry of Morpholine Sulfamate Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These calculations provide detailed information about electron distribution, orbital energies, and the strengths of chemical bonds.

Studies on related morpholine (B109124) derivatives and sulfamates provide a basis for understanding the key structural features of morpholine sulfamate (B1201201). For instance, calculations on morpholine-containing compounds reveal the stability of the chair conformation of the six-membered ring. researchgate.netresearchgate.net The attachment of the sulfamate group to the morpholine nitrogen introduces specific electronic effects. The electron-withdrawing nature of the sulfonyl group influences the bond strength of the nitrogen-sulfur (N-S) bond and affects the charge distribution across the entire molecule. nih.gov

DFT calculations can quantify these effects. Optimized bond lengths provide insight into the covalent character and strength of the bonds. For morpholine sulfamate, the key bonds of interest are the N-S bond, the S-O bonds within the sulfamate group, and the C-N bonds of the morpholine ring. Reactivity descriptors, also derived from DFT, such as chemical potential, hardness, and electrophilicity, help in predicting how the molecule will interact with other chemical species. mdpi.com

| Parameter | Predicted Value | Significance |

|---|---|---|

| N-S Bond Length | ~1.65 Å | Indicates a strong covalent bond, influenced by the electronegativity of oxygen and nitrogen. |

| S=O Bond Length | ~1.43 Å | Typical double bond character, crucial for the electrophilicity of the sulfur atom. |

| Morpholine C-N Bond Length | ~1.46 Å | Standard single bond length, slightly modulated by the sulfamate group. researchgate.net |

| C-N-S Bond Angle | ~118° | Reflects the trigonal pyramidal geometry around the nitrogen atom. |

| O-S-O Bond Angle | ~120° | Consistent with the tetrahedral arrangement around the sulfur atom in the sulfamate group. |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov The energy and localization of these orbitals are key to predicting a molecule's behavior as a nucleophile or an electrophile. youtube.compku.edu.cn

For this compound, the HOMO is expected to be localized primarily on the morpholine moiety, specifically involving the lone pair of electrons on the nitrogen atom. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity). The electron-withdrawing sulfamate group will lower the energy of the HOMO compared to unsubstituted morpholine, thus decreasing its nucleophilicity. researchgate.net

| Orbital | Primary Localization | Chemical Role | Predicted Energy (eV) |

|---|---|---|---|

| HOMO | Nitrogen atom (lone pair) in the morpholine ring | Nucleophilic character; site of protonation or reaction with electrophiles. | -8.5 to -9.5 |

| LUMO | Sulfur atom and S=O bonds in the sulfamate group | Electrophilic character; site of nucleophilic attack. | +1.0 to +2.0 |

| HOMO-LUMO Gap (ΔE) | N/A | Indicator of chemical reactivity and kinetic stability. | ~10 eV |

Mechanistic Investigations through Computational Modeling

Computational modeling allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, thereby understanding the kinetic and thermodynamic factors that govern a chemical transformation. nih.gov

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to proceed. mit.edu Locating and characterizing the structure and energy of a transition state is crucial for calculating reaction rates and understanding mechanistic pathways. nih.govresearchgate.net

For reactions involving this compound, such as nucleophilic substitution at the sulfur center (sulfamoylation), transition state analysis can reveal the concerted or stepwise nature of the mechanism. For example, in the reaction with a nucleophile (Nu⁻), the transition state would likely feature a partially formed Nu-S bond and a partially broken S-N bond. DFT calculations can determine the activation energy (ΔG‡) for this process, which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. nih.gov

Aryl sulfamates are valuable precursors in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net Computational modeling, particularly DFT, is essential for elucidating the complex catalytic cycles of these transformations. researchgate.netmdpi.comnih.govyoutube.com A typical palladium-catalyzed cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

In the context of a this compound derivative (e.g., an aryl sulfamate), DFT calculations can model each step of the cycle:

Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the aryl-oxygen bond of the sulfamate. Calculations can determine the energy barrier for this crucial, often rate-determining, step. researchgate.net

Transmetalation: The transfer of an organic group from an organometallic reagent (like a boronic acid in Suzuki coupling) to the palladium center.

Reductive Elimination: The final step where the two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst.

By modeling the energies of all intermediates and transition states, a complete energy profile for the catalytic cycle can be constructed, providing insights into catalyst efficiency and reaction selectivity. researchgate.net

| Catalytic Step | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the Ar-O bond. | 18 - 25 |

| Transmetalation | Transfer of aryl group from boronic acid to Pd(II). | 10 - 15 |

| Reductive Elimination | Formation of the C-C bond and catalyst regeneration. | 5 - 10 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules). nih.govnih.gov

For this compound, MD simulations can explore several key aspects:

Conformational Analysis: The morpholine ring can exist in different conformations, primarily the lower-energy chair forms (with the N-H proton, or in this case the N-S bond, being axial or equatorial) and higher-energy boat or twist-boat forms. researchgate.netacs.org MD simulations can map the transitions between these conformers and determine their relative populations in different environments, which can influence reactivity. acs.org

Intermolecular Interactions: In solution, this compound will interact with solvent molecules through various non-covalent forces. dovepress.comresearchgate.net The oxygen atoms of the sulfamate group and the morpholine ring are potent hydrogen bond acceptors, while the N-H proton (if present on the sulfamate) can act as a hydrogen bond donor. MD simulations can characterize these interactions, calculating properties like radial distribution functions to understand the structure of the solvation shell around the molecule. nih.govacs.org These interactions are critical for understanding the molecule's solubility and how it is stabilized in a condensed phase. mdpi.com

Conformational Preferences of Morpholine-Sulfamate Derivatives

Computational studies, particularly using methods like Density Functional Theory (DFT), are instrumental in determining the stable conformations of morpholine and its derivatives. researchgate.netresearchgate.net The morpholine ring typically adopts a chair conformation, which is energetically more favorable than the skew-boat conformation. researchgate.net For morpholine itself, ab initio calculations have shown the chair conformer to be approximately 7.5 kcal/mol lower in energy than the skew-boat form. researchgate.net

When the morpholine ring is part of a larger molecule, such as a morpholine-sulfamate derivative, the chair conformation is generally retained. researchgate.net The orientation of substituents on the morpholine ring, particularly the nitrogen atom, leads to different conformational isomers. For instance, the imino group in morpholine can exist in either an equatorial or axial position. researchgate.netnih.gov Spectroscopic and computational studies have revealed that the equatorial chair conformer is predominant in the pure liquid state of morpholine. researchgate.net However, the presence of a solvent, such as in an aqueous solution, can increase the population of the axial conformer. researchgate.net

The specific conformational preferences of morpholine-sulfamate derivatives are influenced by the nature of the sulfamate group and any other substituents present. The bulky and polar sulfamate group attached to the morpholine nitrogen would likely have a significant impact on the equatorial-axial equilibrium. Computational modeling can predict the most stable arrangement by calculating the relative energies of the different conformers, taking into account steric and electronic effects.

| Conformation | Relative Energy (kcal/mol) | Method |

|---|---|---|

| Chair | 0.0 | Ab initio |

| Skew-boat | ~7.5 | Ab initio |

Adsorption Behavior and Interfacial Phenomena in Materials Applications

A notable example is the use of hydrogels containing morpholine derivatives for the adsorption of sulfate (B86663) ions. mdpi.com The introduction of morpholine groups into a hydrogel structure has been shown to increase the specific surface area and enhance the adsorption capacity for sulfate ions. mdpi.com This enhanced adsorption is attributed to the electrostatic interactions between the positively charged morpholine groups (under acidic conditions) and the anionic sulfate ions. mdpi.com

The adsorption process is often pH-dependent, with acidic conditions favoring the adsorption of anions due to the protonation of the morpholine nitrogen. mdpi.com The adsorption kinetics can typically be divided into a rapid initial stage followed by a slower approach to equilibrium. mdpi.com Isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium adsorption behavior, indicating whether the adsorption is monolayer or multilayer. mdpi.com For a hydrogel containing morpholine derivatives, the adsorption of sulfate ions was found to be well-described by the Langmuir model, suggesting monolayer adsorption. mdpi.com

| Parameter | Value |

|---|---|

| Equilibrium Adsorption Time | ~240 min |

| Equilibrium Adsorption Amount | 21.53 mg/g |

| Optimal Adsorption Condition | Acidic pH |

| Best Fit Isotherm Model | Langmuir |

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. frontiersin.org These studies are prevalent in medicinal chemistry for the design of new drugs and in materials science for the prediction of material properties. nih.govnih.govresearchgate.net

For morpholine derivatives, DFT studies have been successfully employed to establish a correlation between quantum chemical parameters and biological activity. For example, in a study of benzoyl thiourea (B124793) derivatives linked to morpholine, a good correlation was found between parameters like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the antifungal activity of the compounds. bamu.ac.in Such studies help in understanding the electronic and structural requirements for a desired activity.

The relationship between the structure of morpholine-containing compounds and their properties can be elucidated by examining how systematic changes in the molecular structure affect the outcome. For instance, the introduction of different substituents on the morpholine ring or associated phenyl rings can significantly alter the electronic and steric properties, thereby influencing their reactivity and biological interactions. researchgate.nete3s-conferences.org

In the context of this compound, QSAR and QSPR studies could be employed to predict various properties, such as its potential biological activities or its performance in specific material applications. By calculating a range of molecular descriptors (e.g., electronic, topological, and steric parameters) and correlating them with experimental data, predictive models can be developed.

| Derivative Type | Property Studied | Key Structural Features Influencing Property | Computational Method |

|---|---|---|---|

| Benzoyl thiourea derivatives with morpholine | Antifungal activity | HOMO-LUMO gap, electronegativity, hardness, and softness | DFT |

| Coumarinyl acetamide (B32628) and cinnamide derivatives with morpholine | Antimicrobial activity | Electron-donating and weakly electron-withdrawing substituents, lipophilicity | Molecular Docking |

Applications in Chemical Sciences and Engineering

Catalysis and Reaction Promoters

The acidic and ionic nature of morpholinium-based sulfonate and sulfate (B86663) salts has been harnessed to create efficient and reusable catalytic systems for a variety of organic transformations.

Morpholinium hydrogen sulfate ([morH][HSO₄]) and its functionalized derivatives have emerged as highly effective, inexpensive, and reusable Brønsted acidic ionic liquid catalysts. acs.orguv.mxresearchgate.net These catalysts are particularly valued in green chemistry protocols due to their low vapor pressure, thermal stability, and ease of separation from reaction mixtures. acs.org

One prominent application is in the synthesis of bis(indolyl)methanes through the condensation reaction of indoles with carbonyl compounds. acs.org Using [morH][HSO₄] as a catalyst at room temperature under solvent-free grinding conditions allows for high yields (up to 96%) and short reaction times. acs.org The catalyst can be recovered quantitatively and reused multiple times without a significant loss of its catalytic activity. acs.org

Similarly, functionalized morpholinium hydrogen sulfates, such as 4-(3-sulfopropyl) morpholinium hydrogen sulfate ([C₃SO₃Hnhm]HSO₄), have been successfully employed as task-specific ionic liquids for three-component Mannich-type reactions. mdpi.comcortecvci.com These reactions, involving aromatic aldehydes, aromatic amines, and ketones, proceed efficiently at room temperature to produce β-amino carbonyl compounds in good yields. mdpi.comcortecvci.com The catalyst system can be recycled and reused for at least six cycles without a noticeable decrease in activity. mdpi.comcortecvci.com

Other multi-component reactions, such as the synthesis of biologically active multi-substituted imidazoles, are also efficiently catalyzed by morpholinium hydrogen sulfate under solvent-free conditions. mdpi.com This method offers key advantages, including high yields, reduced reaction times, and purification by non-chromatographic methods. mdpi.com

Table 1: Performance of Morpholinium Hydrogen Sulfate Catalysts in Various Reactions

| Catalyst | Reaction Type | Key Conditions | Typical Yield | Reusability | Reference |

|---|---|---|---|---|---|

| [morH][HSO₄] | Synthesis of bis(indolyl)methanes | Solvent-free, Room Temp. | ~96% | Quantitative recovery, multiple reuses | acs.org |

| [C₃SO₃Hnhm]HSO₄ | Mannich-type reaction | Ethanol, Room Temp. | Good to Excellent | Up to 6 cycles | mdpi.comcortecvci.com |

| [morH][HSO₄] | Synthesis of multi-substituted imidazoles | Solvent-free | Very High | Reusable | mdpi.com |

| [morH][HSO₄] | Acylation of alcohols, phenols, etc. | Solvent-free, Room Temp. | Excellent | Up to 5 cycles with >94% yield | uv.mxresearchgate.net |

Aryl sulfamates have been recognized as versatile substrates in transition metal-catalyzed cross-coupling reactions, serving as alternatives to aryl halides. acs.orgresearchgate.net The sulfamate (B1201201) moiety can act as a directing group for C-H functionalization prior to the coupling reaction. acs.org These transformations are often catalyzed by nickel or palladium complexes, where the choice of ligand is crucial for achieving high efficiency and broad substrate scope. acs.orgresearchgate.netacs.org

For instance, the nickel-catalyzed amination of aryl O-sulfamates has been accomplished using N-heterocyclic carbene (NHC) ligands. researchgate.net In one study, the coupling of a sulfamate with morpholine (B109124) was achieved in 95% yield using a [Ni(cod)₂] catalyst and an SIPr·HCl ligand. researchgate.net More recently, a palladium-based catalyst supported by a dialkylterphenyl phosphine (B1218219) ligand has been developed for the amination of aryl sulfamates with a wide range of nitrogen nucleophiles, including morpholine. acs.org This highlights the synthetic utility of using morpholine as a coupling partner with sulfamate-activated aryl rings.

While the sulfamate is typically the substrate, morpholine itself can be incorporated into more complex ligand structures. For example, a morpholine-functionalized β-diketiminato ligand has been used to synthesize rare-earth metal complexes. rsc.orgresearchgate.net These complexes showed high catalytic activity for the formation of C-O and C-N bonds in reactions such as the alcoholysis of isothiocyanates and the aminolysis of epoxides. rsc.orgresearchgate.net In these ligands, the morpholine moiety coordinates to the metal center in a tridentate fashion, influencing the catalytic properties of the complex. rsc.orgresearchgate.net

Table 2: Examples of Metal-Catalyzed Reactions Involving Sulfamates and Morpholine Derivatives

| Reaction | Catalyst System | Substrate/Ligand Feature | Product Type | Reference |

|---|---|---|---|---|

| Amination of Aryl Sulfamates | [Ni(cod)₂] / SIPr·HCl | Aryl O-sulfamate substrate, Morpholine nucleophile | Arylamine | researchgate.net |

| Amination of Aryl Sulfamates | Pd / PCyp₂ArXyl2 ligand | Aryl sulfamate substrate, various N-nucleophiles | Arylamine | acs.org |

| Alcoholysis of Isothiocyanates | Rare-earth metal complexes | Morpholine-functionalized β-diketiminato ligand | O-thiocarbamate | rsc.orgresearchgate.net |

| Aminolysis of Epoxides | Rare-earth metal complexes | Morpholine-functionalized β-diketiminato ligand | β-amino alcohol | rsc.orgresearchgate.net |

Corrosion Inhibition

Morpholine and its derivatives are well-established corrosion inhibitors, particularly in aqueous and steam systems. Their effectiveness stems from their volatility and ability to form protective films on metal surfaces. atamankimya.comusda.gov

Morpholine and its salts, such as morpholine carbonate and benzoate (B1203000), are effective volatile corrosion inhibitors (VCIs) for protecting metals like carbon steel in atmospheric conditions. mdpi.combohrium.com VCIs function by sublimating from a source and then adsorbing onto metal surfaces, forming a thin, protective molecular layer that prevents corrosive agents from reaching the metal. uv.mxcortecvci.com Morpholine is particularly useful in boiler systems because its volatility is similar to that of water, allowing it to be transported with steam to protect condenser tubes and return lines by neutralizing acidic species like carbonic acid. uv.mxatamankimya.com

The corrosion inhibition mechanism of morpholine-derived compounds involves the formation of a protective film on the metal surface through a combination of physical and chemical adsorption. mdpi.commdpi.combohrium.com Studies on morpholine salts like the carbonate and benzoate on carbon steel surfaces have provided detailed insights into this process. mdpi.combohrium.com

X-ray photoelectron spectroscopy (XPS) analysis reveals that the inhibitor molecules coordinate with iron atoms on the steel surface through the nitrogen and oxygen atoms of the morpholine ring. mdpi.combohrium.com This interaction constitutes chemisorption. Simultaneously, electrostatic interactions occur between the charged ions (morpholinium cation and the salt anion) and the charged metal surface, which is a form of physisorption. mdpi.comresearchgate.net

Quantum chemical calculations and computational simulations further elucidate this mechanism. mdpi.combohrium.comacs.org These studies show that the morpholine ring, along with the associated anion, creates a hydrophobic film that blocks the access of water and oxygen to the metal. mdpi.com The adsorption energy and electron transfer capabilities are key parameters; for example, morpholine carbonate was found to have a higher adsorption energy and a stronger capability for electron transfer compared to morpholine benzoate, indicating a more robust protective layer. mdpi.combohrium.com The inhibitor molecules tend to adopt a nearly flat orientation on the metal surface, which maximizes surface coverage and enhances the protective barrier. acs.org

Table 3: Adsorption Characteristics of Morpholine-Based Corrosion Inhibitors on Steel

| Inhibitor Type | Adsorption Mechanism | Key Interacting Atoms | Protective Action | Supporting Techniques | Reference |

|---|---|---|---|---|---|

| Morpholine Salts (e.g., Carbonate, Benzoate) | Physical and Chemical Adsorption | N and O atoms of morpholine ring | Forms a hydrophobic film, blocks H₂O and O₂ | XPS, Electrochemical Tests, Computational Simulations | mdpi.combohrium.com |

| Morpholinyl Mannich Bases | Chemisorption | N and O atoms, π-electrons from aromatic rings | Forms a uniform adsorption film, increases charge transfer resistance | EIS, SEM, FT-IR | mdpi.com |

| General VCIs (including Morpholine) | Surface Adsorption | Acceptor-donor centers (N, O) | Passivates metal surface, repels water molecules | Electrochemical Polarization | cortecvci.com |

Advanced Materials and Polymer Chemistry

The morpholine structure, often combined with a sulfonate or sulfamate group, serves as a valuable monomer or functional unit in the synthesis of specialized polymers and advanced materials. These materials often exhibit responsive properties or are designed for specific applications like biomedical uses or as catalysts.

A key application is in the creation of polymers with sulfamate linkages. A patented method describes the synthesis of morpholino-based polymers where the ring structures are connected by uncharged, achiral sulfamate linkages. google.com This is achieved by first creating a sulfamoyl chloride from a protected morpholino subunit, which is then coupled with another subunit to form the polymer chain. google.com

Another significant area is the development of zwitterionic polymers, or polyzwitterions. Research has demonstrated the synthesis of polymers containing 3-(4-(2-(methacryloyloxy)ethyl)morpholinio)propane-1-sulfonate. rsc.org This monomer, a morpholinio alkanesulfonate, is a type of sulfobetaine. Polymers derived from it are water-soluble and exhibit thermo-responsive behavior (a lower critical solution temperature), where the phase transition temperature is influenced by the polymer's structure and the presence of salts. rsc.org

Furthermore, morpholine derivatives are used to create functional hydrogels. For example, a cationic hydrogel was prepared by copolymerizing a monomer synthesized from 2-morpholine ethanol. mdpi.com These hydrogels have been specifically designed for anion adsorption, demonstrating a high capacity for removing sulfate ions from aqueous solutions. mdpi.com The introduction of the morpholine group increases the specific surface area and provides positively charged adsorption sites. mdpi.com In other work, acryloyl morpholine has been used as a monomer in inverse emulsion polymerization to synthesize polymer microspheres, showcasing its utility as a building block for complex polymer architectures. rsc.org

Table 4: Applications of Morpholine Sulfamate Derivatives in Polymer Science

| Polymer Type / Material | This compound Role | Key Property / Application | Synthesis Method | Reference |

|---|---|---|---|---|

| Morpholino-based polymers | Forms sulfamate intersubunit linkages | Polymers with uncharged, achiral backbones | Stepwise coupling via sulfamoyl chloride intermediate | google.com |

| Polyzwitterions (Sulfobetaines) | Forms morpholinio alkanesulfonate monomer | Thermo-responsive, water-soluble polymers | Polymerization of methacrylate-functionalized morpholinio sulfonate | rsc.org |

| Cationic Hydrogels | Forms cationic monomer from 2-morpholine ethanol | Adsorption of sulfate anions from water | Radical polymerization with HEMA and NVP | mdpi.com |

| Polymer Microspheres | Acryloyl morpholine monomer | Component of crosslinked polymer latex | Inverse emulsion polymerization | rsc.org |

Integration of Morpholine-Sulfamate Moieties into Hydrogel Architectures for Anion Adsorption

Hydrogels, three-dimensional polymer networks capable of absorbing large quantities of water, have been functionalized with morpholine-containing moieties to enhance their capacity for anion adsorption from aqueous solutions. mdpi.comrsc.org The introduction of morpholine groups into hydrogel structures, such as those based on HEMA (2-hydroxyethyl methacrylate) and NVP (N-vinylpyrrolidone), has been shown to significantly improve their ability to remove anions like sulfate (SO₄²⁻). mdpi.comresearchgate.net

Research has demonstrated that incorporating morpholine groups into a conventional HEMA-NVP hydrogel system results in a novel cationic hydrogel with a markedly increased adsorption capacity for sulfate ions. mdpi.comresearchgate.net The maximum adsorption amount for sulfate was reported to be 21.59 mg/g for the morpholine-containing hydrogel, a substantial increase from the 5.15 mg/g capacity of the hydrogel without these functional groups. mdpi.comnih.gov This enhanced performance is attributed to the positive charge of the morpholine groups, which facilitates electrostatic interactions with negatively charged anions. mdpi.com Furthermore, the introduction of morpholine alters the hydrogel's morphology, changing the surface from micron-scale wrinkles to nanoscale gaps, thereby increasing the contact area with the solution. mdpi.comresearchgate.netnih.gov The adsorption process is pH-dependent, with acidic conditions favoring the uptake of sulfate ions. mdpi.comnih.gov The kinetics of this adsorption process are best described by a pseudo-second-order model, indicating that the rate-limiting step is a chemical reaction process. mdpi.com

| Hydrogel Type | Maximum Sulfate Adsorption (mg/g) | Reference |

|---|---|---|

| HEMA-NVP Hydrogel | 5.15 | mdpi.comnih.gov |

| Morpholine-Functionalized HEMA-NVP Hydrogel | 21.59 | mdpi.comnih.gov |

Role in the Synthesis of Biodegradable Polymers (e.g., Polydepsipeptides)

Morpholine derivatives play a role in the synthesis of biodegradable polymers, a class of materials with significant potential in biomedical applications. nih.govresearchgate.net Specifically, morpholine-2,5-diones (MDs) serve as important monomers for the production of polydepsipeptides. acs.org These polymers are noted for their biocompatibility and biodegradability, making them suitable for various medical uses. researchgate.netacs.org

A simplified, high-yield synthesis procedure has been developed for producing a range of MDs from hydrophobic amino acids such as leucine, isoleucine, and valine. acs.org These MDs can then undergo polymerization to form the desired polydepsipeptides. acs.org The ability to synthesize these polymers from readily available amino acids opens up pathways for creating novel biomaterials. researchgate.netacs.org

Organic Synthesis Building Blocks and Intermediates

The morpholine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a versatile building block for introducing this moiety into more complex molecular architectures. unimi.itatamankimya.com

Generation of Functionalized Morpholine Fragments

Morpholine sulfamates are instrumental in generating functionalized morpholine fragments. thieme-connect.comthieme-connect.com These fragments are attractive for incorporation into bioactive molecules, often serving as bioisosteric replacements for other rings like piperidine. thieme-connect.comthieme-connect.com The synthesis of these fragments can be achieved with integral stereochemistry by starting from readily available enantiopure materials, such as Boc-protected serine or 1,2-propanediol. thieme-connect.comthieme-connect.com

Analytical Chemistry Methodologies

The isolation, purification, and purity assessment of this compound and related compounds rely on various chromatographic techniques.

Chromatographic Separation Techniques (GC, HPLC, IC) for Isolation and Purity Assessment

A range of analytical methods are employed for the determination of morpholine and its derivatives. inchem.org These include gas chromatography (GC), high-performance liquid chromatography (HPLC), and ion chromatography (IC). inchem.org

Gas Chromatography (GC): GC is a common technique for the analysis of volatile compounds. rsc.org For the analysis of morpholine, both packed and capillary columns can be used with detectors such as a flame ionization detector (FID), a nitrogen selective detector (NSD), or a mass spectrometer (MS). inchem.orgresearchgate.net In some cases, derivatization may be necessary for trace amount determination. inchem.org GC analysis has been used to monitor the conversion of aryl sulfamates in palladium-catalyzed amination reactions. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis of morpholine-containing compounds. inchem.org A patent describes an HPLC method for measuring L-carvone and D-carvone using a mobile phase containing a morpholine-based acidic ionic liquid, such as morpholine hydrogensulfate. google.com The method utilizes an octadecyl bonded silica (B1680970) gel stationary phase and an acetonitrile-water mobile phase. google.com Another application note details the transfer of an HPLC method for morphine sulfate analysis to a near UHPLC system, demonstrating the adaptability of HPLC methods for related compounds. mtc-usa.com

Ion Chromatography (IC): IC is particularly well-suited for the determination of ionic species and can be used for the analysis of morpholine, especially in complex matrices. inchem.org It is considered the method of choice for selectively determining morpholine as an impurity in pharmaceutical products like linezolid (B1675486), as morpholine lacks a suitable chromophore for UV detection in HPLC. cromlab-instruments.es An IC method using a cation-exchange column with suppressed conductivity detection has been developed for this purpose. cromlab-instruments.es To handle matrix effects, in-line matrix elimination can be performed to concentrate trace amounts of morpholine. cromlab-instruments.es This technique has also been applied to the determination of trace anions in high-purity water, including matrices treated with morpholine as a corrosion inhibitor. thermofisher.comthermofisher.comnemi.gov

| Technique | Stationary Phase/Column | Mobile Phase/Eluent | Detector | Application | Reference |

|---|---|---|---|---|---|

| GC | Packed or Capillary Column | - | FID, NSD, MS | General analysis of morpholine | inchem.orgresearchgate.net |

| HPLC | Octadecyl bonded silica gel | Acetonitrile-water with morpholine hydrogensulfate | - | Analysis of L-carvone and D-carvone | google.com |

| IC | Dionex IonPac CS19 (cation-exchange) | Methanesulfonic acid (MSA) | Suppressed Conductivity | Determination of morpholine in linezolid | cromlab-instruments.es |

| IC | Dionex IonPac AS14 | Borate eluent | - | Determination of trace anions in morpholine-treated water | thermofisher.com |

Spectroscopic Detection and Quantification in Chemical Matrices

The detection and quantification of this compound in various chemical matrices rely on analytical methodologies capable of identifying and measuring its constituent components: the morpholine cation and the sulfamate anion. In solution, the salt dissociates, making techniques that target these individual ions particularly effective. A combination of chromatographic separation and spectroscopic detection is commonly employed to achieve high sensitivity and selectivity.

Chromatographic Methods with Spectroscopic Detection

Chromatographic techniques are paramount for separating the analyte of interest from complex sample matrices before its quantification using a spectroscopic detector.

Ion Chromatography (IC): This is a primary method for analyzing ionic species. IC is well-suited for the simultaneous determination of cations like morpholine and anions such as sulfamate and sulfate. metrohmusa.comkinectrics.com The technique separates ions based on their interaction with a stationary phase resin, followed by detection, often by conductivity. In the analysis of power plant water, IC has been established as a key technique for monitoring amine additives, including morpholine. thermofisher.com

Gas Chromatography (GC): GC is a robust and widely used method for the determination of volatile compounds like morpholine. kinectrics.cominchem.org Samples are typically prepared using extraction, and for trace-level analysis, derivatization may be necessary. inchem.org The separated compounds are commonly detected using a flame ionization detector (FID) or a mass spectrometer (MS). inchem.orgosha.gov GC-MS, in particular, offers high selectivity and sensitivity, enabling the identification and quantification of morpholine in complex samples such as fruit peels with method detection limits (MDL) in the microgram-per-kilogram (µg/kg) range. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile separation technique used for morpholine analysis. inchem.org When coupled with a UV detector, it allows for the quantification of morpholine, although derivatization might be required to enhance detection. inchem.org The purity of synthesized morpholine derivatives is frequently confirmed using HPLC. rsc.orgmdpi.com

Direct Spectroscopic Methods

Direct spectroscopic analysis is also possible, though it may be less selective than chromatographic methods in complex mixtures.

UV-Vis Spectroscopy: The morpholine molecule itself exhibits characteristic ultraviolet (UV) absorption. The room temperature UV absorption spectrum of morpholine shows a bimodal appearance with a long-wavelength onset at approximately 255 nm and a more intense, secondary rise around 220 nm. rsc.org This intrinsic absorbance can be used for quantification. Furthermore, spectrophotometric methods can be developed based on a chemical reaction that produces a colored product. One such method involves the reaction of morpholine with the sodium salt of 1,2-naphthoquinone-4-sulfonic acid in an alkaline medium to form a red-orange product that can be detected at 480 nm. researchgate.net In other applications, the concentration of sulfate, the oxidized form of sulfamate, is determined using a UV-Vis spectrometer, often by measuring absorbance at a maximum wavelength (λmax) of 420 nm after a precipitation reaction. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, ¹H and ¹³C NMR spectroscopy are used to characterize and confirm the identity of newly synthesized morpholine derivatives. rsc.orgnih.gov For instance, in morpholine-thiophene hybrid thiosemicarbazones, carbon atoms of the morpholine ring produce characteristic signals around 53.5 ppm and 66.7 ppm in the ¹³C NMR spectrum. nih.gov

The following tables summarize the findings from various research studies on the detection and quantification of morpholine.

Table 1: Research Findings on Analytical Methods for Morpholine Quantification

| Technique | Matrix | Sample Preparation | Detector | Detection Limit | Reference(s) |

|---|---|---|---|---|---|

| GC-MS | Apple & Citrus Peel | Extraction, Derivatization | Mass Spectrometry (MS) | 1.3–3.3 µg/kg | mdpi.com |

| GC-FID | Air | Adsorption on silica gel, desorption | Flame Ionization (FID) | 7 mg/m³ | inchem.org |

| HPLC-UV | Various | Derivatization may be required | UV Detector | Not specified | inchem.org |

| Ion Chromatography | Power Plant Water | Direct injection | Conductivity Detector | Trace levels (µg/L) | thermofisher.com |

Table 2: Spectroscopic Data for Morpholine Detection

| Method | Principle | Wavelength(s) | Remarks | Reference(s) |

|---|---|---|---|---|

| UV Absorption | Intrinsic absorbance of the morpholine ring | ~220 nm, ~255 nm | Direct detection of the morpholine molecule. | rsc.org |

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Absolute Structure and Conformation Determination

X-ray crystallography stands as the definitive method for determining the absolute structure, bond lengths, bond angles, and conformational details of crystalline solids. For morpholinium salts, this technique reveals the geometry of the morpholinium cation and the intricate network of intermolecular interactions that define the crystal lattice.

Single crystal X-ray diffraction (SCXRD) provides unambiguous proof of molecular structure. While the specific crystal structure for morpholinium sulfamate (B1201201) is not widely reported, analysis of closely related morpholinium sulfate (B86663) salts provides significant insight into the expected structural features. For instance, the crystal structure of 2-(Morpholinium-4-yl)ethylammonium sulfate methanol (B129727) monosolvate has been determined, showcasing the typical conformation of the morpholinium ring within a sulfate salt environment. nih.govresearchgate.net

In this related compound, the morpholinium ring adopts a stable chair conformation. nih.govresearchgate.net The analysis of various morpholinium salts, such as those with phenoxyacetate (B1228835) or bromide anions, consistently shows the morpholinium cation in this low-energy chair conformation. nih.govnih.gov The precise bond lengths and angles are determined with low uncertainty, confirming the covalent framework and ionic nature of the salt.

Interactive Data Table: Crystallographic Data for a Related Morpholinium Salt

The following table summarizes the single-crystal X-ray diffraction data for 2-(Morpholinium-4-yl)ethylammonium sulfate methanol monosolvate, illustrating the type of information obtained from such an analysis. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C6H16N2O2+·SO42−·CH3OH |

| Formula Weight (Mr) | 260.31 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.593 (14) |

| b (Å) | 8.573 (8) |

| c (Å) | 9.483 (9) |

| β (°) | 106.395 (11) |

| Volume (V) (Å3) | 1216.0 (19) |

| Z | 4 |

| Temperature (K) | 298 |

The crystal packing of morpholinium salts is heavily influenced by a network of hydrogen bonds. In these structures, the aminium protons (N-H) of the morpholinium cation act as strong hydrogen bond donors, while the oxygen atoms of the sulfamate or sulfate anion serve as acceptors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of compounds in solution. For morpholinium sulfamate, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of the morpholinium cation is highly characteristic. Due to the chair conformation of the ring, the axial and equatorial protons are chemically non-equivalent. However, rapid ring-flipping at room temperature often leads to averaged signals. The spectrum typically displays two main multiplets, which can appear as pseudo-triplets: one for the four protons adjacent to the oxygen atom (H2/H6) and another for the four protons adjacent to the positively charged nitrogen atom (H3/H5).

The protons adjacent to the electronegative oxygen atom are expected to resonate around 3.7-4.0 ppm, while the protons next to the protonated nitrogen are shifted further downfield, typically appearing around 3.2-3.5 ppm. The NH protons of the aminium group would appear as a broad singlet, with a chemical shift dependent on solvent and concentration. Furthermore, the proton of the sulfamate anion's nitrogen has also been detected in aqueous solutions. nih.gov

The ¹³C NMR spectrum is simpler, typically showing two distinct signals for the morpholine (B109124) ring carbons. The carbons adjacent to the oxygen (C2/C6) generally appear around 64-67 ppm, while the carbons adjacent to the nitrogen (C3/C5) are found further upfield, around 44-47 ppm. chemicalbook.comoregonstate.edu

Interactive Data Table: Typical NMR Chemical Shifts for the Morpholinium Moiety

This table presents typical chemical shift ranges for the morpholinium cation, compiled from data on various morpholine derivatives.

| Nucleus | Position | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | -CH2-O- (H2, H6) | 3.7 – 4.0 |

| ¹H | -CH2-N+H2- (H3, H5) | 3.2 – 3.5 |

| ¹³C | -CH2-O- (C2, C6) | 64 – 67 |

| ¹³C | -CH2-N+H2- (C3, C5) | 44 – 47 |

Two-dimensional (2D) NMR techniques are employed to confirm signal assignments and provide deeper structural insights.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the protons on adjacent carbons (H2/H3 and H5/H6), confirming their connectivity within the ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): An HSQC or HMQC spectrum correlates the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can be used to confirm the chair conformation of the morpholinium ring by observing spatial proximities, such as through-space interactions between axial protons on different carbons.

These advanced methods are routinely used to characterize N-substituted morpholines and are essential for the definitive stereochemical assignment of the morpholinium sulfamate structure in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For an ionic compound like morpholinium sulfamate (C₄H₁₂N₂O₄S, Molecular Weight: 184.21 g/mol ), electrospray ionization (ESI) is the preferred technique. nih.gov

In positive-ion mode ESI-MS, the morpholinium cation would be detected. This is equivalent to the protonated morpholine molecule, [C₄H₉NO + H]⁺, with an expected mass-to-charge ratio (m/z) of 88. In negative-ion mode, the sulfamate anion, [H₂NSO₃]⁻, would be detected at m/z 96.

Tandem mass spectrometry (MS/MS) on these precursor ions would provide characteristic fragmentation patterns.

Fragmentation of the Morpholinium Cation (m/z 88): Based on the known fragmentation of morpholine, the cation is expected to undergo ring-opening and subsequent fragmentation. nist.gov Common product ions would include fragments resulting from the loss of ethylene (B1197577) oxide or other neutral species.

Fragmentation of the Sulfamate Anion (m/z 96): The fragmentation of sulfated and sulfonated compounds is well-documented. frontiersin.org The MS/MS spectrum of the sulfamate anion would be expected to show characteristic product ions such as •SO₃⁻ (m/z 80) and HSO₃⁻ (m/z 81).

Interactive Data Table: Expected Mass Spectrometry Data for Morpholinium Sulfamate

| Ionization Mode | Precursor Ion | Expected m/z | Potential Key Fragment Ions (MS/MS) |

|---|---|---|---|

| ESI Positive | Morpholinium Cation | 88 | m/z 57, 42, 31 |

| ESI Negative | Sulfamate Anion | 96 | m/z 81, 80 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with very high accuracy. nih.govresearchgate.net This precision allows for the confident determination of a compound's elemental formula, as the measured mass can distinguish between molecules with the same nominal mass but different atomic compositions. fiu.edu The technique operates by ionizing the analyte and measuring its mass-to-charge ratio (m/z) with high resolution, enabling the calculation of its exact mass, which is then matched against theoretical values for potential formulas. nih.gov

For Morpholine sulfamate (C₄H₁₀N₂O₄S), HRMS provides unambiguous confirmation of its elemental composition. By comparing the experimentally measured mass of the protonated molecule [M+H]⁺ to the theoretically calculated mass, the molecular formula can be verified.

| Elemental Composition | Calculated Exact Mass (Da) |

|---|---|

| C₄H₁₁N₂O₄S⁺ | 199.0434 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is indispensable for identifying the functional groups present within a molecule. These techniques probe the vibrational motions of chemical bonds, which occur at characteristic frequencies.

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. Specific functional groups absorb IR radiation at distinct wavenumbers, providing a molecular "fingerprint."

Raman Spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser). nih.gov The scattered light has a frequency shift that corresponds to the vibrational modes of the molecule. scielo.org.mxresearchgate.net While some vibrational modes are active in both techniques, FTIR and Raman are often complementary due to different selection rules.